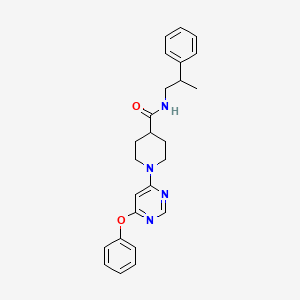![molecular formula C11H11BrF2 B3017853 [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene CAS No. 2375267-58-4](/img/structure/B3017853.png)
[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene” is a chemical compound with a molecular weight of 261.11 . It is a potent compound used in various scientific research applications. Its unique structure allows for diverse experimental possibilities.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11BrF2/c12-8-10 (6-11 (13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 . This indicates that the compound consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms.
Mécanisme D'action
Mode of Action
The mode of action of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene likely involves nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, interacts with the bromine atom in the compound, leading to the substitution of the bromine atom .
Biochemical Pathways
Brominated compounds are often involved in various organic reactions, including nucleophilic substitutions . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Similar compounds have been found to be metabolically robust, demonstrating a high percentage of remnant after 30 minutes in the presence of human, rat, and mouse liver microsomes .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests that it could contribute to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by factors such as temperature, solvent, and the presence of other compounds .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify, making it accessible to researchers with basic organic chemistry skills. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments involving this compound.
Orientations Futures
There are several future directions for research on [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the investigation of the molecular targets and mechanisms of action of this compound, which could lead to the development of more effective and selective drugs. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in preclinical models and clinical trials is necessary to assess its safety and efficacy as a potential drug candidate.
Conclusion:
In conclusion, this compound is a versatile and promising compound that has gained significant attention in scientific research. Its unique properties make it an important molecule for various applications in organic synthesis and medicinal chemistry. Further research is needed to fully understand the mechanisms of action and potential applications of this compound, but the current evidence suggests that it has significant potential for drug development.
Méthodes De Synthèse
The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene involves the reaction of 1,2-dibromo-1,1-difluorocyclobutane with benzene in the presence of a palladium catalyst. This reaction leads to the formation of this compound, which can be purified using standard methods such as column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality reagents.
Applications De Recherche Scientifique
[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been shown to exhibit antitumor, anti-inflammatory, and antibacterial activities, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
[1-(bromomethyl)-3,3-difluorocyclobutyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDPCZLRAZUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B3017772.png)
![N-{3-[1-(2-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3017773.png)

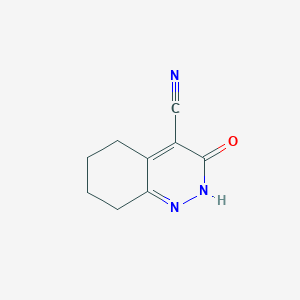
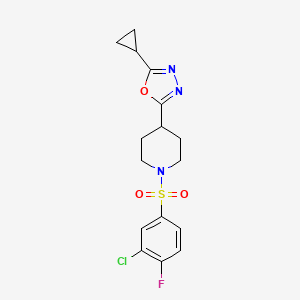
![3-(pyrimidin-2-yl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3017777.png)
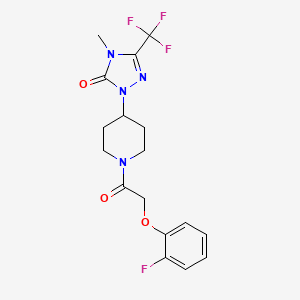
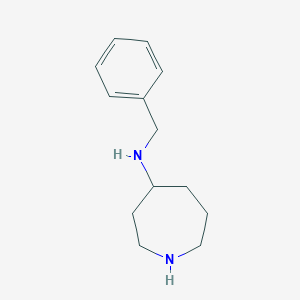
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3017783.png)


![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3017786.png)
